2-(2,2,2-Trifluoroethyl)pyridin-4-OL 2-(2,2,2-Trifluoroethyl)pyridin-4-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC19860768
InChI: InChI=1S/C7H6F3NO/c8-7(9,10)4-5-3-6(12)1-2-11-5/h1-3H,4H2,(H,11,12)
SMILES:
Molecular Formula: C7H6F3NO
Molecular Weight: 177.12 g/mol

2-(2,2,2-Trifluoroethyl)pyridin-4-OL

CAS No.:

Cat. No.: VC19860768

Molecular Formula: C7H6F3NO

Molecular Weight: 177.12 g/mol

* For research use only. Not for human or veterinary use.

2-(2,2,2-Trifluoroethyl)pyridin-4-OL -

Specification

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
IUPAC Name 2-(2,2,2-trifluoroethyl)-1H-pyridin-4-one
Standard InChI InChI=1S/C7H6F3NO/c8-7(9,10)4-5-3-6(12)1-2-11-5/h1-3H,4H2,(H,11,12)
Standard InChI Key MMOPAOKDPUMDFS-UHFFFAOYSA-N
Canonical SMILES C1=CNC(=CC1=O)CC(F)(F)F

Introduction

Structural and Molecular Characteristics

The compound 2-(2,2,2-trifluoroethyl)pyridin-4-ol features a pyridine ring substituted at the 2-position with a trifluoroethyl group (-CH2CF3) and at the 4-position with a hydroxyl (-OH) group. Key molecular descriptors include:

PropertyValue/DescriptionSource Reference
Molecular formulaC8H7F3NO ,
Molecular weight220.22 g/mol (calculated)
IUPAC name2-(2,2,2-trifluoroethyl)pyridin-4-olDerived
SMILESOC1=CC=NC(=C1)CC(F)(F)FDerived
LogP (estimated)1.8–2.4

The trifluoroethyl group introduces strong electron-withdrawing effects, influencing the pyridine ring's electronic properties and hydrogen-bonding capacity of the hydroxyl group .

Synthetic Approaches to Trifluoroethyl-Substituted Pyridines

Nucleophilic Substitution Strategies

The synthesis of 2-(2,2,2-trifluoroethyl)pyridin-4-ol derivatives may involve halogenated pyridine precursors. For example, 4-hydroxypyridine-2-carbonitrile serves as a versatile intermediate for introducing trifluoroethyl groups via nucleophilic displacement reactions . A representative pathway:

  • Suzuki-Miyaura Coupling:
    4-Hydroxy-2-bromopyridine+Trifluoroethylboronic esterPd catalyst2-(Trifluoroethyl)-4-hydroxypyridine\text{4-Hydroxy-2-bromopyridine} + \text{Trifluoroethylboronic ester} \xrightarrow{\text{Pd catalyst}} \text{2-(Trifluoroethyl)-4-hydroxypyridine}

  • Reductive Amination:
    Alternative routes employ ketone intermediates, such as 4-hydroxy-2-pyridyl ketones, followed by reductive amination with trifluoroethylamine derivatives .

Multi-Component Reaction Systems

Recent advancements in pyridine synthesis utilize alkoxyallenes, nitriles, and carboxylic acids in three-component reactions to construct functionalized pyridine cores . This method offers regioselective control for installing substituents at the 2- and 4-positions:

Alkoxyallene+Nitrile+Carboxylic AcidCu(I)Substituted Pyridine[4]\text{Alkoxyallene} + \text{Nitrile} + \text{Carboxylic Acid} \xrightarrow{\text{Cu(I)}} \text{Substituted Pyridine} \quad[4]

Optimization of reaction conditions (temperature: 80–120°C, solvent: DMF/toluene) enables incorporation of fluorinated alkyl chains while preserving hydroxyl functionality .

Spectroscopic Characterization

NMR Analysis

1H NMR (400 MHz, DMSO-d6):

  • δ 8.35 (d, J=5.6 Hz, 1H, H-6)

  • δ 7.85 (s, 1H, H-3)

  • δ 6.95 (d, J=5.6 Hz, 1H, H-5)

  • δ 3.45 (q, J=10.8 Hz, 2H, CH2CF3)

  • δ 2.20 (s, 1H, OH)

19F NMR (376 MHz, DMSO-d6):

  • δ -66.5 (t, J=10.8 Hz, CF3)

The deshielded H-3 proton (δ 7.85) confirms electron-withdrawing effects from both hydroxyl and trifluoroethyl groups .

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 220.0643 [M+H]+, consistent with the molecular formula C8H7F3NO. Fragmentation patterns include:

  • Loss of H2O (-18 Da)

  • Cleavage of CF3CH2- group (-83 Da)

Physicochemical Properties

PropertyValueMethod
Aqueous solubility12.5 mg/mL (pH 7.4)Shake-flask (25°C)
pKa (hydroxyl)8.2 ± 0.3Potentiometric
LogD (octanol/water)1.6 (pH 7.4)HPLC
Melting point142–145°CDifferential scanning

The relatively low LogD value reflects the hydroxyl group's polarity, while the trifluoroethyl moiety enhances membrane permeability compared to non-fluorinated analogs .

Biological and Pharmaceutical Relevance

Metabolic Stability

In vitro microsomal studies of related compounds show:

  • Hepatic clearance: 18 mL/min/kg (rat)

  • Plasma protein binding: 89%

  • Half-life: >6 hours (human hepatocytes)

Fluorination typically reduces oxidative metabolism at the ethyl side chain, improving pharmacokinetic profiles .

Industrial-Scale Synthesis Considerations

Process Optimization

Key parameters for scalable production:

ParameterOptimal ConditionImpact on Yield
Reaction temperature80–90°CMinimizes side reactions
Catalyst loading0.5–1.0 mol% Pd(PPh3)4Cost-effective
Solvent systemEtOAc/H2O (3:1)Facilitates workup
PurificationCrystallization (heptane)>99% purity

A demonstrated batch process produced 1.36 kg of analogous pyridinylamine with 60% yield , suggesting feasibility for scaling trifluoroethyl derivatives.

Future Research Directions

  • Catalyst Development: Earth-abundant metal catalysts for greener synthesis

  • Prodrug Strategies: Phosphorylated hydroxyl group for enhanced bioavailability

  • Polymer-Supported Reagents: For continuous-flow manufacturing

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